2-(5-Methoxypyridin-2-YL)acetonitrile 2-(5-Methoxypyridin-2-YL)acetonitrile
Brand Name: Vulcanchem
CAS No.: 204067-34-5
VCID: VC2267270
InChI: InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4H2,1H3
SMILES: COC1=CN=C(C=C1)CC#N
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

2-(5-Methoxypyridin-2-YL)acetonitrile

CAS No.: 204067-34-5

Cat. No.: VC2267270

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methoxypyridin-2-YL)acetonitrile - 204067-34-5

Specification

CAS No. 204067-34-5
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 2-(5-methoxypyridin-2-yl)acetonitrile
Standard InChI InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4H2,1H3
Standard InChI Key QAYAOQFXJDGJCW-UHFFFAOYSA-N
SMILES COC1=CN=C(C=C1)CC#N
Canonical SMILES COC1=CN=C(C=C1)CC#N

Introduction

2-(5-Methoxypyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It belongs to the class of heterocyclic compounds, specifically pyridine derivatives, and is classified as an organic nitrile due to the presence of the cyano group. This compound features a pyridine ring substituted with a methoxy group at the 5-position and an acetonitrile group at the 2-position, which enhances its solubility and reactivity.

Synthesis of 2-(5-Methoxypyridin-2-YL)acetonitrile

The synthesis of 2-(5-Methoxypyridin-2-yl)acetonitrile typically involves the reaction of commercially available starting materials, primarily 5-methoxypyridine and acetonitrile. The process requires controlled conditions, often involving inert atmospheres and specific catalysts, to ensure high yield and purity. Industrial production may utilize batch or continuous flow processes, optimizing conditions for maximum yield. Post-synthesis purification methods like recrystallization or chromatography are commonly employed to isolate the desired product.

Chemical Reactions and Applications

2-(5-Methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions due to its reactive cyano group and methoxy substituent. These reactions are valuable in synthetic chemistry and potential therapeutic applications, particularly in medicinal chemistry where it may exhibit antimicrobial or anticancer properties. The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors, acting as a ligand to modulate enzyme activity.

Biological Activity and Potential Therapeutic Applications

While specific biological activity data for 2-(5-Methoxypyridin-2-yl)acetonitrile is limited, its structural features suggest potential applications in medicinal chemistry. The presence of a pyridine ring and a cyano group, common in many biologically active compounds, indicates possible roles in enzyme inhibition or receptor modulation. Further research is needed to fully explore its therapeutic potential.

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